molecular formula C11H14ClNS B2908448 4-(2-Chlorobenzyl)thiomorpholine CAS No. 414873-32-8

4-(2-Chlorobenzyl)thiomorpholine

Cat. No.: B2908448
CAS No.: 414873-32-8
M. Wt: 227.75
InChI Key: ZCSOOSSGZBVQFR-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered ring containing one sulfur atom and one nitrogen atom, substituted at the nitrogen with a 2-chlorobenzyl group. This compound is structurally distinct from morpholine analogues due to the presence of sulfur, which enhances lipophilicity and alters metabolic stability . It has been studied in medicinal chemistry contexts, particularly as a selective inhibitor of cytochrome P450 2A13 (CYP2A13), a target for chemoprevention in lung-related pathologies . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, similar to other benzyl-substituted thiomorpholines .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOOSSGZBVQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324545
Record name 4-[(2-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414873-32-8
Record name 4-[(2-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2-Chlorobenzyl)thiomorpholine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical processes .

Comparison with Similar Compounds

4-(2-Chlorobenzyl)morpholine

  • Structural Difference : Replaces sulfur with oxygen in the heterocyclic ring.
  • Physicochemical Properties :
    • Solubility: 180 µM in phosphate-buffered saline (pH 7.4), comparable to its thiomorpholine counterpart .
    • Lipophilicity: Lower than 4-(2-Chlorobenzyl)thiomorpholine due to the oxygen atom’s reduced hydrophobic contribution.
  • Biological Activity : Exhibits similar CYP2A13 inhibition but may have reduced metabolic stability due to the absence of a sulfur atom, which is a "soft spot" for oxidation .

4-(4-Nitrophenyl)thiomorpholine

  • Structural Difference : Substituted with a 4-nitrophenyl group instead of 2-chlorobenzyl.
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
  • Solid-State Properties : Forms centrosymmetric dimers through weak C–H···O hydrogen bonds, unlike this compound, which lacks nitro groups capable of such interactions .
  • Applications: Primarily a precursor for 4-thiomorpholinoaniline in antidiabetic and antimycobacterial drug development .

4-(4-Chlorophenyl)thiazol-2-yl-morpholine

  • Structural Difference : Contains a thiazole ring fused to a 4-chlorophenyl group, replacing the benzyl-thiomorpholine scaffold.
  • Biological Relevance : Used in kinase inhibitor studies but lacks direct CYP2A13 targeting .

4-(4-Bromo-2-Chloro-Benzenesulfonyl)-Thiomorpholine

  • Structural Difference : Incorporates a benzenesulfonyl group with bromo and chloro substituents.
  • Applications : Used in medicinal chemistry for its sulfonyl group, which enhances binding affinity to proteolytic enzymes. The sulfonyl group also increases aqueous solubility compared to the benzyl-substituted analogue .

Key Comparative Data Table

Compound Core Structure Substituent(s) Solubility (µM) Key Biological Activity Metabolic Stability
This compound Thiomorpholine 2-Chlorobenzyl Not reported CYP2A13 inhibition High (S oxidation)
4-(2-Chlorobenzyl)morpholine Morpholine 2-Chlorobenzyl 180 CYP2A13 inhibition Moderate
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-Nitrophenyl Not reported Antimycobacterial precursor Low (Nitro reduction)
4-(4-Chlorophenyl)thiazol-2-yl-morpholine Morpholine-thiazole 4-Chlorophenyl-thiazole Not reported Kinase inhibition Moderate

Biological Activity

4-(2-Chlorobenzyl)thiomorpholine is a compound featuring a thiomorpholine ring substituted with a chlorobenzyl group. This unique structure has drawn interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C₁₁H₁₄ClN₁S
  • Molecular Weight : Approximately 245.73 g/mol

Research indicates that this compound interacts with biological systems through specific mechanisms, including:

  • Binding Affinity : Investigations into its binding to receptors or enzymes are crucial for understanding its pharmacodynamics and potential therapeutic uses.
  • Nucleophilic Substitutions : The thiomorpholine ring can undergo various chemical reactions, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Studies have shown that derivatives of thiomorpholine, including this compound, exhibit significant antimicrobial activity. Key findings include:

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound has a favorable toxicity profile compared to other compounds in its class. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate lower toxicity levels, which is promising for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds. The following table summarizes related compounds and their structural similarities to this compound:

Compound NameStructure TypeSimilarity Score
4-(4-Chlorophenyl)thiomorpholine 1,1-dioxideThiomorpholine derivative0.88
4-(4-Aminophenyl)thiomorpholine 1,1-dioxideThiomorpholine derivative0.88
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxideThiomorpholine derivative0.82
4-Phenylthiomorpholine 1,1-dioxideThiomorpholine derivative0.88

These compounds share structural similarities but exhibit different biological activities due to variations in substituents on the thiomorpholine ring.

Case Studies

Several case studies have highlighted the effectiveness of thiomorpholine derivatives:

  • Case Study A : A study evaluated the antibacterial effects of various thiomorpholine derivatives against Staphylococcus aureus, showing that modifications in substituents significantly impacted potency.
  • Case Study B : Research on antifungal activity against Candida albicans demonstrated that certain derivatives exhibited promising results, suggesting a pathway for further development.

Future Research Directions

Given the preliminary findings on the biological activity of this compound, future research may focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Derivatives Exploration : Investigating additional derivatives could lead to more potent and selective agents.

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